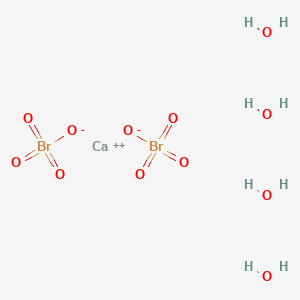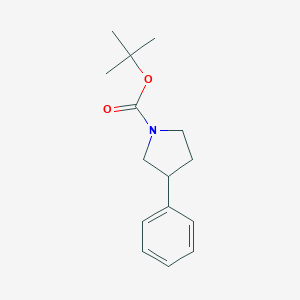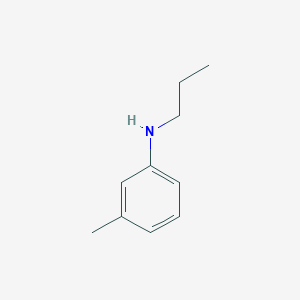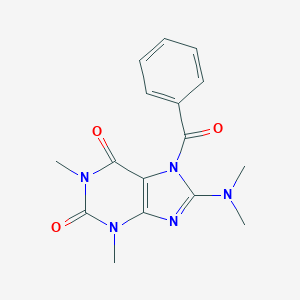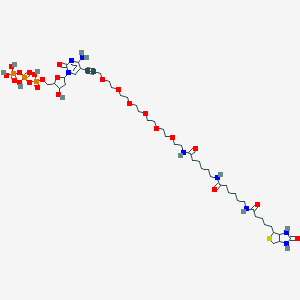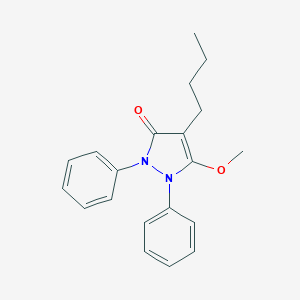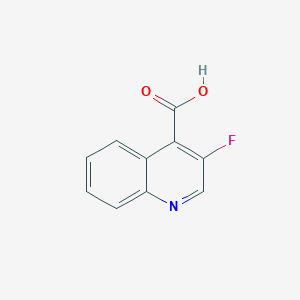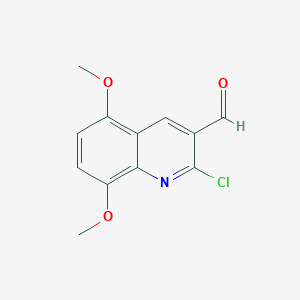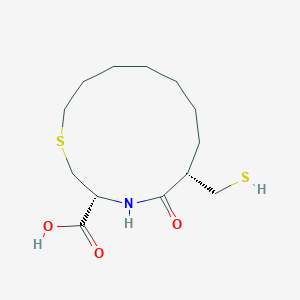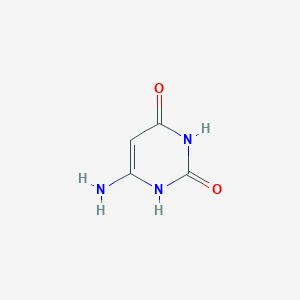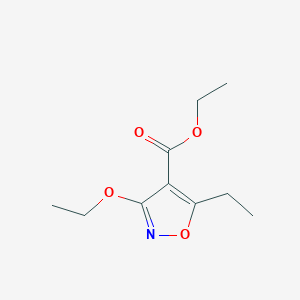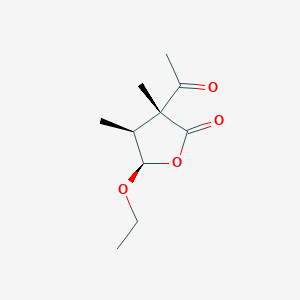
(3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one is a chemical compound that belongs to the family of oxolane. It is a cyclic ester that has various applications in scientific research. The compound is synthesized through a multi-step process and has been found to have significant biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of ((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Biochemical And Physiological Effects
((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one has been found to have significant biochemical and physiological effects. It has been shown to inhibit the production of certain pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Advantages And Limitations For Lab Experiments
One of the main advantages of using ((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one in lab experiments is its potential biological activity. The compound has been found to have significant anti-inflammatory and anti-cancer activity, which makes it an attractive target for drug development. However, one of the limitations of using the compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Future Directions
There are several future directions for the use of ((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one in scientific research. One possible direction is the development of new compounds that are based on the structure of ((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one and have potential biological activity. Another direction is the investigation of the compound's mechanism of action, which may provide insight into its anti-inflammatory and anti-cancer activity. Additionally, the compound's potential as a chiral building block for the synthesis of other chiral compounds may be explored.
Synthesis Methods
The synthesis of ((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one involves a multi-step process that starts with the reaction between ethyl acetoacetate and 2,3-dimethyl-1,3-butadiene in the presence of a catalyst. The resulting product is then subjected to a series of reactions that involve the use of various reagents, including sodium methoxide, acetic anhydride, and hydrochloric acid. The final product is obtained through the process of recrystallization.
Scientific Research Applications
((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one has various applications in scientific research. It is used as a starting material for the synthesis of other compounds that have potential biological activity. The compound has been found to have significant anti-inflammatory and anti-cancer activity. It has also been used as a chiral building block for the synthesis of other chiral compounds.
properties
CAS RN |
148840-17-9 |
|---|---|
Product Name |
(3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one |
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C10H16O4/c1-5-13-8-6(2)10(4,7(3)11)9(12)14-8/h6,8H,5H2,1-4H3/t6-,8-,10-/m1/s1 |
InChI Key |
ABNYWYXJKSMNKE-GTNGPMTGSA-N |
Isomeric SMILES |
CCO[C@H]1[C@H]([C@](C(=O)O1)(C)C(=O)C)C |
SMILES |
CCOC1C(C(C(=O)O1)(C)C(=O)C)C |
Canonical SMILES |
CCOC1C(C(C(=O)O1)(C)C(=O)C)C |
synonyms |
2(3H)-Furanone,3-acetyl-5-ethoxydihydro-3,4-dimethyl-,(3alpha,4bta,5bta)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



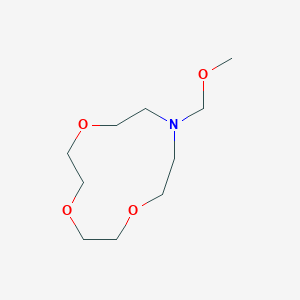
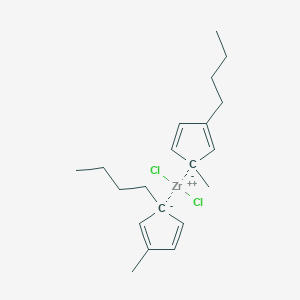
![1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B116297.png)
